2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate
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Overview
Description
2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate is a chemical compound that is not directly described in the provided papers. However, the synthesis of a related compound, 2,6-dibromo-4-trifluoromethoxy aniline, is detailed in one of the papers. This related compound is an important agrochemical intermediate and its synthesis involves bromination of 4-trifluoromethoxy aniline with a high yield and purity .
Synthesis Analysis
The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, which shares some structural similarities with 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate, involves the use of bromine and hydrogen peroxide as brominating agents. The optimal conditions for this reaction include a molar ratio of bromine to 4-trifluoromethoxy aniline of 1:1 and the use of methylene dichloride-water as the solvent under reflux conditions. This process results in a high reaction yield of 97% and a product purity of over 99.5% .
Molecular Structure Analysis
While the molecular structure of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate is not provided, the structure of a related compound, tri-n-butyltin 2,6-difluorobenzoate, has been determined by X-ray crystallography. This compound forms a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms. The tin atoms are five-coordinated, with butyl groups in equatorial positions and carboxylate ligands in apical positions .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate. However, the synthesis paper implies that the bromination reaction is a key step in the production of related compounds, which could suggest that similar bromination reactions might be relevant for the synthesis of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate are not discussed in the provided papers. However, the crystal structure of a related compound, [F2CS2CF]+ [AsF6]−, is described as orthorhombic with no short intermolecular interactions, and the CF and CS bonds to the cationic carbon are shorter than other CF and CS bonds . This information about bond lengths and crystal structure could be relevant when considering the physical properties of structurally similar compounds.
Scientific Research Applications
Synthesis of Heteroaromatic Compounds
A study outlines a one-pot preparation technique utilizing base-catalyzed halogen dance (BCHD) reactions and CuCl2-promoted oxidative coupling for the synthesis of dihalo-bisheteroarenes. These compounds serve as precursors for creating tricyclic heteroaromatic cores, highlighting a methodology that could potentially apply to synthesizing derivatives of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate for pharmaceutical or material science applications (Getmanenko et al., 2010).
Multifold Carbon-Sulfur Cross-Coupling
Research demonstrates the use of Pd-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolates) to synthesize disulfides from polybrominated compounds. This method could be indicative of approaches for functionalizing brominated and trifluoromethylated phenyl compounds, potentially including the modification of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate for creating sulfide-based ligands or organic semiconductors (Lee et al., 2011).
Electrochromic Materials Development
A study on the synthesis of dithienothiophene-based electrochromic polymers incorporating dibromo- and triphenylamine-containing branched copolymers suggests potential applications in electrochromic devices. Such research indicates the utility of halogenated and trifluoromethylated aromatic compounds in developing materials with specific electronic or optical properties, which may extend to compounds like 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate for advanced material applications (Cho et al., 2015).
Pyrolysis and Halogenated By-Products
The study on the pyrolysis of dibromophenols to produce polybrominated dibenzo-p-dioxins/furans illustrates the environmental and chemical implications of halogenated compound decomposition. This research is crucial for understanding the stability and potential environmental impact of synthesizing and using halogenated compounds, including those similar to 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (Na et al., 2007).
Safety And Hazards
The safety data sheet for a similar compound, 2,4-DIBROMO-6-TRIFLUOROMETHYLPHENOL, suggests that in case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
1,5-dibromo-2-isothiocyanato-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F3NOS/c9-4-1-5(10)7(14-3-16)6(2-4)15-8(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXALMHPRKYNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)N=C=S)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate |
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